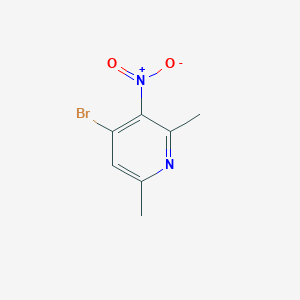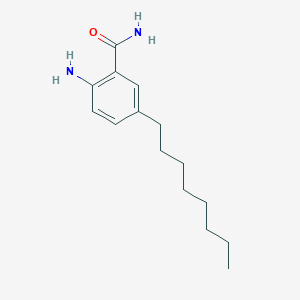
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one is an organic compound characterized by the presence of a dihydroxyphenyl group and a propylthio group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and propylthiol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the ethanone backbone.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and reduce production time.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, or cell signaling.
類似化合物との比較
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one can be compared with similar compounds such as:
1-(3,4-Dihydroxyphenyl)ethan-1-one: Lacks the propylthio group, which may affect its chemical reactivity and biological activity.
2-(3,4-Dihydroxyphenyl)ethan-1-one: Has a different substitution pattern, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H14O3S |
|---|---|
分子量 |
226.29 g/mol |
IUPAC名 |
1-(3,4-dihydroxyphenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H14O3S/c1-2-5-15-7-11(14)8-3-4-9(12)10(13)6-8/h3-4,6,12-13H,2,5,7H2,1H3 |
InChIキー |
IRQBGHFFCTUVHV-UHFFFAOYSA-N |
正規SMILES |
CCCSCC(=O)C1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



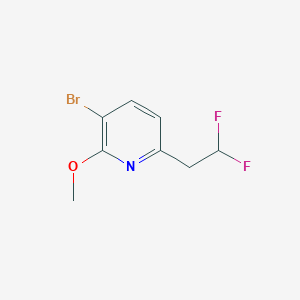
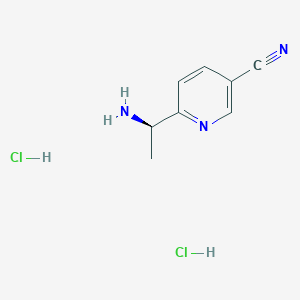

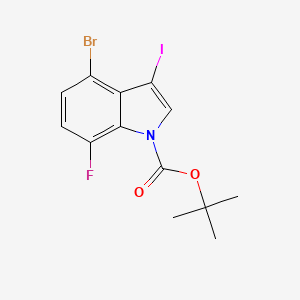
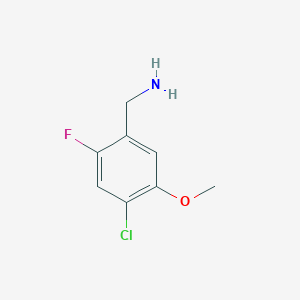

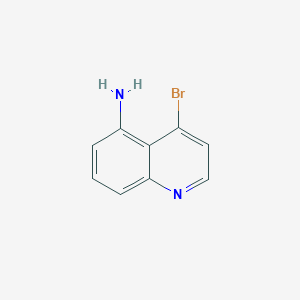


![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)
